molecular formula C10H11Cl2NSi B090840 Butanenitrile, 4-(dichlorophenylsilyl)- CAS No. 1078-96-2

Butanenitrile, 4-(dichlorophenylsilyl)-

Cat. No.: B090840
CAS No.: 1078-96-2
M. Wt: 244.19 g/mol
InChI Key: NNDVJVQRHQFKNA-UHFFFAOYSA-N
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Description

Butanenitrile, 4-(dichlorophenylsilyl)- is a useful research compound. Its molecular formula is C10H11Cl2NSi and its molecular weight is 244.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanenitrile, 4-(dichlorophenylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanenitrile, 4-(dichlorophenylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[dichloro(phenyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NSi/c11-14(12,9-5-4-8-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDVJVQRHQFKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](CCCC#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061478
Record name Butanenitrile, 4-(dichlorophenylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-96-2
Record name 4-(Dichlorophenylsilyl)butanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-(dichlorophenylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanenitrile, 4-(dichlorophenylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanenitrile, 4-(dichlorophenylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(γ-Cyanopropyl) phenyldichlorosilane was prepared by adding 67.1 grams (1.0 moles) of allylcyanide slowly to 177.1 grams (1.0 moles) of phenyldichlorosilane containing 10-4 moles of platinum as chloroplatinic acid at a temperature of 130° - 135° C. in a three-necked flask. After completion of the addition, the reaction mixture was heated at 120° C. for 16 hours. The pure (γ-cyanopropyl) phenyldichlorosilane was isolated by fractional distillation (b.p. 132° C./0.7 mm).
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
177.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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